

Spectroscopic Profile of 2-Acetamidoacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

Cat. No.: B135135

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-acetamidoacrylic acid**, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore, this guide outlines the fundamental experimental protocols for acquiring such spectra, offering a valuable resource for researchers working with this compound.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various sources to provide a comprehensive profile of **2-acetamidoacrylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

- Solvent: DMSO-d₆
- Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results	N/A	N/A	Vinyl protons ($=CH_2$)
Data not explicitly found in search results	N/A	N/A	NH proton
Data not explicitly found in search results	Singlet	3H	Acetyl methyl protons ($-CH_3$)
Data not explicitly found in search results	Broad Singlet	1H	Carboxylic acid proton ($-COOH$)

^{13}C NMR (Carbon NMR) Data^[1]

- Instrument: Varian XL-100^[1]

Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	Acetyl methyl carbon ($-CH_3$)
Data not explicitly found in search results	Vinyl carbon ($=CH_2$)
Data not explicitly found in search results	Quaternary vinyl carbon ($=C<$)
Data not explicitly found in search results	Carboxylic acid carbon ($-COOH$)
Data not explicitly found in search results	Amide carbonyl carbon ($-C=O$)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below was obtained using Attenuated Total Reflectance (ATR) on a neat sample.^[1]

- Instrument: Bruker Tensor 27 FT-IR[1]
- Technique: ATR-Neat[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
Broad band around 3300-2500	Broad	O-H stretch (Carboxylic Acid)
Around 3200	Medium	N-H stretch (Amide)
Around 3000	Medium	C-H stretch (sp ² and sp ³)
Around 1700	Strong	C=O stretch (Carboxylic Acid)
Around 1650	Strong	C=O stretch (Amide I)
Around 1630	Medium	C=C stretch (Alkene)
Around 1540	Medium	N-H bend (Amide II)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. [1]

- Ionization: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
129	Base Peak	[M] ⁺ (Molecular Ion)
87	High	[M - CH ₂ CO] ⁺
43	High	[CH ₃ CO] ⁺
42	Medium	[CH ₂ CO] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **2-acetamidoacrylic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O) in a clean NMR tube.^[2]
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
- **Data Acquisition:** Acquire the 1H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution. For ^{13}C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy (ATR Method)

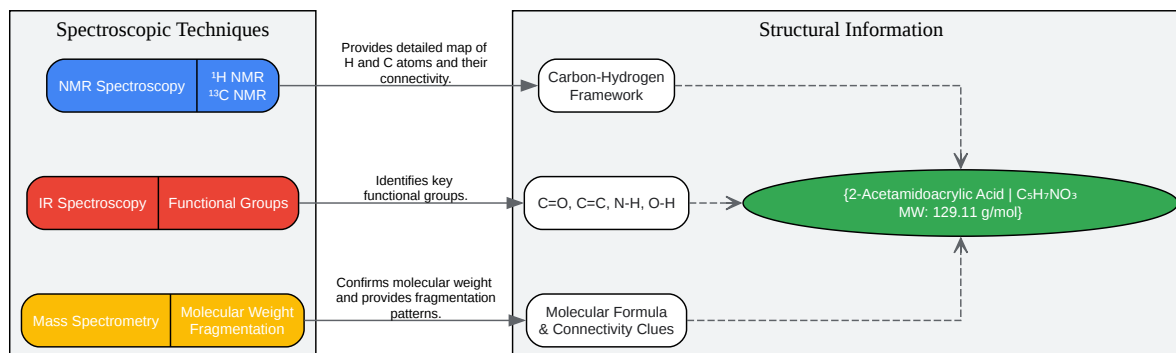
- **Sample Preparation:** Place a small amount of the solid **2-acetamidoacrylic acid** sample directly onto the ATR crystal.^[1]
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Background Correction:** A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS with EI)

- **Sample Preparation:** Dissolve a small amount of **2-acetamidoacrylic acid** in a volatile organic solvent compatible with the GC system (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL.^[3]
- **Injection:** Inject a small volume (typically 1 μ L) of the solution into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and separated based on its boiling point and interaction with the GC column.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragments.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.
- **Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.^[4]

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of **2-acetamidoacrylic acid**.



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Email: info@benchchem.com